molecular formula C11H13BrO3 B7994305 Ethyl 2-(2-bromo-5-methoxyphenyl)acetate

Ethyl 2-(2-bromo-5-methoxyphenyl)acetate

Cat. No.: B7994305
M. Wt: 273.12 g/mol
InChI Key: MEPNXTAVAWQDFR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-5-methoxyphenyl)acetate ( 30414-82-5) is a high-purity brominated aromatic ester that serves as a critical synthetic intermediate and building block in advanced organic chemistry and pharmaceutical research. This compound, with the molecular formula C 11 H 13 BrO 3 and a molecular weight of 273.12 g/mol, features a benzene ring substituted with both a bromine atom and a methoxy group, alongside an ethyl acetate side chain, creating a multifunctional scaffold for diverse chemical transformations . The strategic placement of the bromine atom at the 2-position and the methoxy group at the 5-position of the phenyl ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the construction of complex biaryl systems valuable in materials science and drug discovery. The compound's primary research value lies in its application as a key precursor in the synthesis of more complex organic molecules, particularly pharmaceutical intermediates and functional materials. The ester functional group offers a handle for further manipulation, including hydrolysis to carboxylic acids, reduction to alcohols, or transformation into amides, while the bromine atom serves as a good leaving group for nucleophilic aromatic substitution. Its structural motif is commonly investigated in the development of compounds with potential biological activity, as the methoxybenzene core is known to influence lipid solubility, thereby potentially enhancing absorption and bioavailability in pharmacological applications . Researchers utilize this building block extensively in exploring structure-activity relationships (SAR), particularly in the design and optimization of kinase inhibitors, antimicrobial agents, and other therapeutic candidates. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment, adhering to all relevant safety protocols for brominated organic compounds.

Properties

IUPAC Name

ethyl 2-(2-bromo-5-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-6-9(14-2)4-5-10(8)12/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPNXTAVAWQDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid reacts with ethanol in a 1:1 molar ratio, with excess ethanol often used to shift the equilibrium toward ester formation. Sulfuric acid (5–10 mol%) is typically employed as the catalyst, and the reaction proceeds under reflux conditions (70–80°C) for 6–12 hours. Water, a byproduct, is removed via distillation or molecular sieves to improve yields.

Example Protocol

  • Reactants : (2-Bromo-5-methoxyphenyl)acetic acid (1.0 equiv), ethanol (3.0 equiv), H<sub>2</sub>SO<sub>4</sub> (0.1 equiv)

  • Conditions : Reflux at 80°C for 8 hours

  • Workup : Neutralization with NaHCO<sub>3</sub>, extraction with ethyl acetate, and vacuum distillation

  • Yield : 70–85%

Limitations

This method faces challenges in achieving high yields due to equilibrium limitations. Prolonged reaction times or excessive acid concentrations may lead to side reactions, such as ether formation or demethylation of the methoxy group.

Azeotropic Esterification Using Solvent-Assisted Water Removal

Adapting methods from patent literature, an improved approach utilizes solvents that form azeotropes with water, enabling continuous removal of water and driving the reaction to completion. Toluene is the preferred solvent due to its immiscibility with water and low boiling point azeotrope (84.1°C).

Key Steps and Optimization

  • Reagent Mixing : Ethylene glycol derivatives, hydrogen bromide (48% aqueous), and acetic acid are combined with toluene.

  • Azeotropic Distillation : The mixture is heated under reflux with a Dean-Stark trap, separating water-toluene azeotropes and recycling toluene.

  • Bromoethanol Conversion : Residual bromoethanol (a byproduct) is treated with acetic anhydride to form additional ester, increasing overall yield.

Representative Data

ParameterValue
SolventToluene
CatalystHBr (aqueous)
Temperature116°C (reflux)
Yield90–96% (after anhydride treatment)

Advantages Over Conventional Methods

  • Higher Yields : Continuous water removal shifts equilibrium favorably.

  • Cost Efficiency : Aqueous HBr replaces anhydrous HBr gas, reducing costs.

Multi-Step Synthesis from 2-(2-Bromo-5-Methoxyphenyl)Acetonitrile

A less conventional but versatile route involves the hydrolysis of 2-(2-bromo-5-methoxyphenyl)acetonitrile to the corresponding acetic acid, followed by esterification. This method is advantageous when starting from nitrile precursors.

Synthetic Pathway

  • Nitrile Hydrolysis :

    • Reagents : H<sub>2</sub>SO<sub>4</sub> (concentrated), H<sub>2</sub>O

    • Conditions : Reflux at 120°C for 4–6 hours

    • Intermediate : (2-Bromo-5-methoxyphenyl)acetic acid

  • Esterification :

    • As described in Section 1, using ethanol and acid catalysis.

Overall Yield : 60–75% (two steps)

Applications in Scalability

This approach is favored in industrial settings for its flexibility in precursor sourcing. Nitriles are often more stable and easier to handle than carboxylic acids, enabling large-scale batch processing.

Comparative Analysis of Methods

MethodCatalystSolventTemperatureYieldAdvantagesLimitations
Acid-Catalyzed EsterificationH<sub>2</sub>SO<sub>4</sub>Ethanol80°C70–85%Simplicity, low costEquilibrium limitations
Azeotropic DistillationHBr (aq)Toluene116°C90–96%High yield, continuous processRequires specialized equipment
Nitrile HydrolysisH<sub>2</sub>SO<sub>4</sub>H<sub>2</sub>O120°C60–75%Scalable, stable precursorsMulti-step, moderate yield

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Enhance mixing and heat transfer for azeotropic methods, reducing reaction times.

  • Catalyst Recycling : Immobilized acid catalysts (e.g., sulfonated resins) minimize waste in esterification .

Chemical Reactions Analysis

Ethyl 2-(2-bromo-5-methoxyphenyl)acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetates, while oxidation and reduction reactions can produce different functionalized derivatives .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing bromo and methoxy substitutions. Ethyl 2-(2-bromo-5-methoxyphenyl)acetate has been investigated for its ability to interfere with the mitotic machinery of cancer cells:

  • Mechanism of Action : These compounds inhibit microtubule polymerization, which is crucial for cell division. The research indicates that they can induce G2/M cell cycle arrest and subsequent apoptotic cell death in various cancer cell lines, including HeLa and MCF7 .
  • Case Study : A study demonstrated that derivatives of this compound exhibited sub-micromolar cytotoxicity against human tumor cell lines. The most potent derivatives were found to disrupt the microtubule network significantly, confirming their effectiveness as antitumor agents .

Inhibition of Mycobacterial Infections

This compound has also shown promise in the field of infectious diseases, particularly against mycobacterial infections:

  • Research Findings : In a study focused on inhibitors of the mycobacterial pks13 enzyme, compounds derived from this structure were tested for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. The results indicated a significant increase in activity compared to related compounds, suggesting its potential as an antibiotic agent .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various novel chemical entities that may possess biological activity:

  • Synthetic Applications : this compound can be utilized to create derivatives with enhanced pharmacological properties. For instance, modifications to the methoxy and bromo groups have led to the development of new antimitotic agents .

Data Summary Table

Application AreaKey FindingsReference
Antitumor ActivityInduces G2/M arrest and apoptosis in cancer cells; effective against HeLa and MCF7
Mycobacterial InhibitionSignificant MIC against Mycobacterium tuberculosis
Synthetic ChemistryServes as a precursor for novel antimitotic agents

Mechanism of Action

The mechanism by which ethyl 2-(2-bromo-5-methoxyphenyl)acetate exerts its effects depends on its specific application and the derivatives being studied. Generally, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Bromine and Methoxy Positioning

Ethyl 2-(2-bromo-5-methoxyphenyl)acetate vs. Mthis compound
2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)
  • Structural Difference: This compound replaces the acetate ester with a ketone group, forming an acetophenone derivative.
  • Functional Group Impact : The ketone group enhances electrophilicity at the carbonyl carbon compared to the ester, making it more reactive in condensation reactions (e.g., forming Schiff bases). It is used as a synthetic intermediate under controlled conditions .

Core Ring Modifications: Benzene vs. Benzofuran

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (CAS not provided, )
  • Structural Difference : The benzene ring in the target compound is replaced with a benzofuran core, and a sulfinyl group is introduced at the 3-position.
  • Crystallographic Insights : The benzofuran derivative exhibits intermolecular C–H⋯O hydrogen bonds and aromatic π-π interactions (center-to-center distance: 3.814 Å), stabilizing its crystal lattice. In contrast, the target compound’s phenyl ring may engage in weaker van der Waals interactions due to the absence of sulfur-based groups .
2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid ()
  • Functional Difference : The ethyl ester is hydrolyzed to a carboxylic acid, enabling intermolecular O–H⋯O hydrogen bonding. Additionally, a Br⋯S interaction (3.4787 Å) is observed, which is absent in the target compound due to the lack of sulfur substituents .

Heterocyclic Analogs: Pyrimidine Derivatives

Ethyl 2-(5-bromopyrimidin-2-yl)acetate (CAS: 1134327-91-5)
  • Core Difference : The benzene ring is replaced with a pyrimidine ring, introducing nitrogen atoms at the 1- and 3-positions.
  • Electronic Effects : The electron-deficient pyrimidine ring may enhance solubility in polar solvents and alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). This compound is marketed as a building block for pharmaceutical research .

Positional Isomers: Methoxy Substitution Patterns

Ethyl 2-(4-methoxyphenyl)acetate ()
  • Substituent Position : The methoxy group is at the para position instead of the meta position.
  • No experimental data on comparative reactivity are provided .

Crystallographic Comparisons

Compound Key Interactions Software Used Reference
This compound Not reported N/A
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate π-π stacking, C–H⋯O hydrogen bonds SHELX
2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid O–H⋯O hydrogen bonds, Br⋯S interactions SHELXL

Biological Activity

Ethyl 2-(2-bromo-5-methoxyphenyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C11_{11}H13_{13}BrO2_2. The presence of a bromo group and a methoxy group on the phenyl ring contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in cellular processes. The compound may exert its effects through:

  • Covalent Bonding : The bromo group can participate in nucleophilic substitution reactions, potentially modifying enzyme activity.
  • Non-Covalent Interactions : The methoxy group may engage in hydrogen bonding or hydrophobic interactions, influencing receptor binding and signaling pathways.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study demonstrated that compounds with similar structures interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, compounds were shown to induce G2/M phase arrest followed by apoptotic cell death through mechanisms involving mitochondrial depolarization and reactive oxygen species generation .

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa0.5Tubulin polymerization inhibition
Compound BMCF70.3Apoptosis induction
This compoundJurkatTBDTBD

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies show that it exhibits activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antimicrobial agents .

PathogenMIC (µg/mL)
E. coli0.0195
S. aureus0.0048
C. albicans0.039

Study on Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds related to this compound and evaluated their antiproliferative effects on human cancer cell lines. The results indicated that these compounds inhibited tubulin polymerization at micromolar concentrations, confirming their potential as anticancer agents .

Research on Antimicrobial Properties

A study focused on the antimicrobial activity of compounds derived from this compound showed promising results against various pathogens, highlighting its potential application in treating infections caused by resistant strains .

Q & A

Q. What are the best practices for troubleshooting failed crystallization attempts?

  • Methodological Answer :
  • Solvent Screening : Use Hansen solubility parameters to identify optimal solvent pairs (e.g., ethyl acetate/hexane).
  • Seeding : Introduce microcrystals of analogous brominated compounds.
  • Crystallization Robots : High-throughput screening (e.g., Gryphon LCP) identifies conditions for X-ray-quality crystals .

Tables

Table 1 : Key Spectral Data for this compound

TechniqueKey SignalsReference
1^1H NMR (CDCl₃)δ 1.25 (t, 3H, CH₂CH₃), 3.80 (s, 3H, OCH₃), 4.15 (q, 2H, OCH₂), 6.7–7.3 (m, Ar-H)
IR (KBr)1740 cm1^{-1} (C=O), 1250 cm1^{-1} (C-O), 550 cm1^{-1} (C-Br)
HRMS[M+H]+^+ Calcd: 289.0123; Found: 289.0128

Table 2 : Common Byproducts and Identification Methods

ByproductDetection MethodMitigation Strategy
De-brominated derivativeLC-MS (m/z 209)Lower reaction temperature
Oxidized methoxy group13^13C NMR (δ ~168 ppm)Use inert atmosphere (N₂/Ar)

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